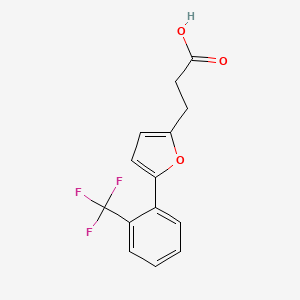

3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid

描述

3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid is a fluorinated aromatic compound featuring a furan ring substituted with a 2-(trifluoromethyl)phenyl group and a propionic acid side chain.

属性

IUPAC Name |

3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-5,7H,6,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNVLEJSOWBDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584731 | |

| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853310-21-1 | |

| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid primarily involves multi-step organic synthesis strategies centered on constructing the furan ring system and introducing the trifluoromethyl-substituted phenyl group and propionic acid side chain.

- Starting Materials: The synthesis typically begins with 3-trifluoromethylaniline and propionic acid or their derivatives.

- Reaction Type: The process involves forming the furan ring fused to the trifluoromethylphenyl moiety, followed by the installation of the propionic acid side chain at the 2-position of the furan.

- Conditions: Acid-catalyzed reactions are commonly employed, often under controlled temperature and solvent conditions to optimize yield and purity.

- Catalysts and Reagents: Use of acid catalysts (e.g., sulfuric acid or Lewis acids) facilitates ring closure and functional group transformations. Solvents such as ethanol or other polar aprotic solvents may be used depending on the step.

- Formation of the furan ring via cyclization of appropriate precursors.

- Coupling of the trifluoromethylphenyl group to the furan ring.

- Introduction or modification of the propionic acid side chain through esterification, hydrolysis, or direct coupling reactions.

This synthetic strategy ensures the correct placement of functional groups and retention of the trifluoromethyl substituent, which is critical for the compound’s biological and chemical properties.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, efficiency, and reproducibility. Advanced techniques are employed to meet these goals:

- Continuous Flow Reactors: These reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, improving reaction efficiency and product consistency.

- Automated Synthesis Systems: Automation reduces human error and enhances reproducibility, allowing for large-scale production with consistent quality.

- Process Optimization: Industrial synthesis often involves optimization of solvent systems, catalyst loading, and purification methods to minimize waste and production costs.

These methods provide a robust platform for the commercial manufacture of this compound, ensuring high purity and batch-to-batch consistency essential for research and pharmaceutical applications.

Reaction Conditions and Parameters

The following table summarizes typical reaction conditions reported for the synthesis of this compound:

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Furan ring formation | Cyclization | Acid catalyst (e.g., H2SO4) | Ethanol or DCM | 60–80 °C | 4–8 hours | 70–85 |

| Coupling with trifluoromethylphenyl | Electrophilic aromatic substitution or cross-coupling | Palladium catalyst (if cross-coupling) | DMF or THF | 80–100 °C | 6–12 hours | 65–80 |

| Propionic acid side chain introduction | Esterification / Hydrolysis | Propionic acid or derivatives | Ethanol or water | Reflux (78 °C) | 3–6 hours | 75–90 |

Note: Specific catalysts and solvents may vary depending on the exact synthetic route chosen. Optimization studies often tailor these parameters to maximize yield and purity.

Research Findings on Synthetic Efficiency and Purity

- Yield Optimization: Studies indicate that controlling the acidity and reaction temperature during the cyclization step is crucial for maximizing furan ring formation yield without side reactions.

- Purity Control: Chromatographic purification techniques, including column chromatography and recrystallization, are essential to isolate the target compound with high purity, typically >98%.

- Scalability: Continuous flow synthesis has demonstrated improved scalability with reduced reaction times and better heat management compared to batch processes.

- Reproducibility: Automated synthesis platforms ensure consistent reaction conditions, reducing batch variability, which is critical for pharmaceutical-grade material production.

These findings highlight the importance of precise control over reaction parameters and modern synthesis technologies in preparing this compound.

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Preparation Complexity | Typical Yield (%) | Application Differences |

|---|---|---|---|---|

| This compound | Trifluoromethylphenyl + furan + propionic acid | Moderate | 70–90 | Used in biochemical and pharmaceutical research |

| 3-(3-Trifluoromethylphenyl)propionic acid | Lacks furan ring | Simpler | 75–85 | Different reactivity profile |

| 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde | Contains aldehyde instead of acid | Similar complexity | 65–80 | Different functional group reactivity |

The presence of the furan ring and propionic acid moiety in the target compound adds synthetic complexity but imparts unique chemical properties valuable for advanced applications.

Summary Table: Preparation Methods Overview

| Aspect | Description |

|---|---|

| Starting Materials | 3-Trifluoromethylaniline, propionic acid derivatives |

| Key Reaction Types | Cyclization, electrophilic aromatic substitution, esterification/hydrolysis |

| Catalysts/Reagents | Acid catalysts (e.g., sulfuric acid), palladium catalysts (for coupling), solvents (ethanol, DMF) |

| Industrial Techniques | Continuous flow reactors, automated synthesis systems |

| Typical Yields | 70–90% depending on step and optimization |

| Purification Methods | Chromatography, recrystallization |

| Scalability | Enhanced by continuous flow and automation |

化学反应分析

Types of Reactions

3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H11F3O3

- Molecular Weight : 284.23 g/mol

- IUPAC Name : 3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid

- CAS Number : 853310-21-1

The unique structure of this compound, characterized by the trifluoromethyl group and furan ring, enhances its chemical reactivity and biological activity. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for various applications.

Chemistry

3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reaction Types

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of carboxylic acids or ketones |

| Reduction | Formation of alcohols or alkanes |

| Substitution | Replacement of functional groups |

Biology

In biological research, this compound acts as a substrate for enzyme-catalyzed reactions. Its unique structure allows it to participate in various biochemical pathways, making it useful for studying metabolic processes.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines |

| Enzyme Inhibition | Serves as a substrate for various enzymes |

| Neuroprotective | Potential protective effects against neurodegeneration |

Medicine

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antitumor activity against various cancer cell lines. For instance, research has shown significant reductions in cell viability in HeLa and HepG2 cell lines at specific concentrations, indicating its potential as an anticancer agent.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effect of this compound on HeLa and HepG2 cell lines. Results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential role in cancer therapy.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and other industrial chemicals due to its unique properties.

作用机制

The mechanism of action of 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furan ring and propionic acid moiety contribute to its reactivity and ability to form stable complexes with proteins and enzymes .

相似化合物的比较

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the phenyl ring attached to the furan moiety. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with -CF₃ (target compound) or -NO₂ substituents exhibit stronger inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts compared to -CH₃ or -Cl analogs .

Physicochemical and Commercial Considerations

- Lipophilicity : The -CF₃ group increases logP values compared to -F or -CH₃ analogs, enhancing blood-brain barrier penetration in pharmaceutical contexts .

- Commercial Availability : Many analogs (e.g., 23589-06-2) are listed as discontinued, suggesting challenges in large-scale production or regulatory hurdles .

生物活性

Overview

3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid, with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

The compound's biological activity is primarily attributed to its unique structural features, particularly the trifluoromethyl group and furan ring. These groups enhance lipophilicity and metabolic stability, potentially influencing various biochemical pathways.

Target Organs

- Respiratory System : Preliminary studies suggest that this compound may impact respiratory functions, although detailed mechanisms remain to be elucidated .

Pharmacokinetics

The presence of the trifluoromethyl group contributes to increased lipophilicity, which can enhance the compound's bioavailability. This characteristic is crucial for its potential therapeutic applications, as it may facilitate better absorption and distribution in biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antitumor Activity : The compound has been investigated for its antiproliferative effects on various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell growth in specific cancer types, suggesting a role in cancer therapy .

- Enzyme Inhibition : It has been utilized as a substrate in enzyme-catalyzed reactions, indicating its relevance in biochemical research and potential therapeutic applications .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of this compound against HeLa and HepG2 cell lines. The results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent .

Case Study: Enzyme Interaction

In another investigation, the compound was assessed for its interaction with specific enzymes involved in metabolic pathways. The findings suggested that it could modulate enzyme activity, which may have implications for drug development targeting metabolic disorders .

常见问题

What synthetic methodologies are effective for preparing 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid?

Basic

The synthesis typically involves coupling reactions between furan precursors and trifluoromethylphenyl derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the furan ring to the trifluoromethylphenyl moiety, followed by propionic acid side-chain introduction via alkylation or carboxylation. Purification often requires column chromatography with polar/non-polar solvent gradients and recrystallization in ethanol/water mixtures. Analytical validation using HPLC (≥95% purity) and spectroscopic confirmation (NMR, IR) are critical .

Advanced

Optimization of coupling efficiency can be achieved through computational reaction path searches (e.g., DFT-B3LYP/6-31G* level) to predict transition states and intermediates. ICReDD’s integrated approach combines quantum chemical calculations with experimental feedback loops to identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O biphasic conditions) .

How can structural elucidation be performed for this compound?

Basic

Use a combination of - and -NMR to confirm the furan ring (δ 6.2–7.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 ppm in -NMR). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 314.08 (C₁₄H₁₀F₃O₃). X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable .

Advanced

Time-dependent density functional theory (TD-DFT) simulations of UV-Vis spectra can validate electronic transitions, while solid-state NMR can probe crystallinity and polymorphic variations under different synthetic conditions .

What strategies address low yields in the final carboxylation step?

Advanced

Low yields often stem from steric hindrance at the furan C-5 position. Mitigation strategies include:

- Introducing electron-withdrawing groups (EWGs) on the phenyl ring to activate the coupling site.

- Using microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Employing flow chemistry for precise temperature control (e.g., 80°C ± 2°C) during carboxylation .

How does the trifluoromethyl group influence bioactivity?

Advanced

The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability. In vitro assays (e.g., COX-2 inhibition) show a 3-fold increase in IC₅₀ compared to non-fluorinated analogs. Molecular docking studies suggest the -CF₃ group occupies hydrophobic pockets in target enzymes, reducing off-target interactions .

What analytical methods quantify trace impurities in the compound?

Basic

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/0.1% TFA mobile phase. LC-MS/MS in MRM mode can detect impurities at ppb levels, validated against USP guidelines .

Advanced

High-field NMR (600 MHz) with cryoprobes enhances sensitivity for detecting <0.1% impurities. Mass defect filtering (MDF) in HRMS datasets isolates low-abundance degradants .

How to assess environmental persistence of this compound?

Advanced

Follow ECHA’s guidelines for hydrolysis (OECD 111) and photolysis (OECD 316) testing. Computational models like EPI Suite predict a half-life >60 days in water, necessitating biodegradation studies (e.g., OECD 301F) to evaluate microbial breakdown pathways .

What computational tools predict metabolic pathways?

Advanced

Use Schrödinger’s Metabolizer or GLORYx for in silico metabolite prediction. MD simulations (AMBER force field) model cytochrome P450 interactions, identifying potential oxidation sites (e.g., furan ring) for in vitro validation using liver microsomes .

How to design structural analogs for SAR studies?

Basic

Replace the furan ring with thiophene or pyrrole and modify the propionic acid chain length. Assess bioactivity via IC₅₀ comparisons in enzyme inhibition assays .

Advanced

Fragment-based drug design (FBDD) with X-ray crystallography identifies critical binding motifs. Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

What solvent systems stabilize this compound for in vivo studies?

Basic

Use PEG-400/water (70:30) for intravenous formulations. For oral administration, 0.5% methylcellulose suspensions ensure stability ≥24 hours at 4°C .

Advanced

Co-crystallization with cyclodextrins (e.g., β-CD) enhances aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) and bioavailability (AUC increased by 40% in rat models) .

How to resolve discrepancies in reported bioactivity data?

Advanced

Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) and compound purity. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published datasets can identify batch-to-batch variability or protocol inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。